Home > Products > Screening Compounds P78861 > Clopidogrel besylate
Clopidogrel besylate - 744256-69-7

Clopidogrel besylate

Catalog Number: EVT-339792
CAS Number: 744256-69-7
Molecular Formula: C22H22ClNO5S2
Molecular Weight: 480 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.
Synthesis Analysis

The synthesis of Clopidogrel besylate involves several methods, primarily focusing on the reaction of Clopidogrel base with benzenesulfonic acid. The process typically includes:

  1. Dissolution: Clopidogrel base is dissolved in methanol or diethyl ether.
  2. Reaction: Benzenesulfonic acid is added to the solution at room temperature or under reflux conditions.
  3. Crystallization: The resulting mixture is cooled, and the product crystallizes out of the solution upon addition of solvents like diethyl ether or toluene .

Technical details indicate that variations in solvent choice and reaction conditions (temperature and time) can significantly influence the yield and purity of the final product. For instance, using isopropanol and tert-butyl methyl ether has been reported to yield Clopidogrel besylate with over 99% chemical purity .

Molecular Structure Analysis

Clopidogrel besylate has a molecular formula of C22H22ClNO5S2C_{22}H_{22}ClNO_5S_2 and a molecular weight of approximately 419.01 g/mol. The structure consists of a thienopyridine core with a chlorophenyl group, linked to an acetic acid moiety, which is further modified by the addition of a benzenesulfonic acid moiety to form the besylate salt.

Structural Data

  • Molecular Weight: 419.01 g/mol
  • Melting Point: 126-130 °C (crystalline form)
  • Solubility: Soluble in organic solvents such as methanol and diethyl ether, but poorly soluble in water .
Chemical Reactions Analysis

Clopidogrel besylate undergoes various chemical reactions during its synthesis and application:

  1. Formation Reaction: The primary reaction involves the nucleophilic attack of the Clopidogrel base on benzenesulfonic acid, leading to the formation of Clopidogrel besylate.
  2. Decomposition: Under certain conditions (e.g., exposure to moisture), Clopidogrel besylate can degrade, which may involve hydrolysis or oxidation reactions affecting its efficacy .
  3. Pharmacological Interaction: As an antiplatelet agent, it interacts with adenosine diphosphate receptors on platelets, thereby inhibiting aggregation through a series of biochemical pathways .
Mechanism of Action

The mechanism by which Clopidogrel besylate exerts its antiplatelet effects involves several key steps:

  1. Prodrug Activation: Clopidogrel itself is a prodrug that requires metabolic activation primarily in the liver.
  2. Receptor Binding: The active metabolite binds irreversibly to the P2Y12 receptor on platelets.
  3. Signal Transduction Inhibition: This binding inhibits adenosine diphosphate-mediated signaling pathways that lead to platelet activation and aggregation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 126-130 °C
  • Solubility: Soluble in methanol and diethyl ether; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to moisture; should be stored in a dry environment.
  • Reactivity: May undergo hydrolysis under aqueous conditions.

Relevant analytical techniques such as X-ray diffraction and differential scanning calorimetry confirm its crystalline nature and thermal stability characteristics .

Applications

Clopidogrel besylate has significant applications in clinical pharmacology:

  • Antiplatelet Therapy: Widely used for patients at risk of cardiovascular events, including those with coronary artery disease, peripheral vascular disease, or those undergoing percutaneous coronary interventions.
  • Combination Therapy: Often used in conjunction with aspirin for enhanced antithrombotic effects.
  • Research Applications: Studied for potential uses beyond cardiovascular diseases, including investigations into its effects on other thrombotic disorders.
Chemical & Pharmaceutical Profile of Clopidogrel Besylate

Molecular Structure & Salt Selection Rationale

Clopidogrel besylate (C₁₆H₁₆ClNO₂S·C₆H₆O₃S) is the benzenesulfonate salt form of clopidogrel, a thienopyridine-class antiplatelet agent. The parent molecule features a stereospecific chiral center at C₇, with the biologically active (S)-enantiomer exhibiting potent P2Y₁₂ receptor inhibition [1]. The molecular structure comprises three key domains: a methyl carboxylate group, a 2-chlorophenyl ring, and a tetrahydrothienopyridine ring system linked via a chiral carbon atom [1] [4].

Table 1: Molecular Characteristics of Clopidogrel Besylate

PropertyValue
Chemical FormulaC₂₂H₂₂ClNO₅S₂
Molecular Weight479.99 g/mol
CAS Registry Number744256-69-7
IUPAC NameMethyl (2S)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate benzenesulfonate
Chiral CenterC₇ (S-configuration)

The selection of benzenesulfonic acid (besylate) as a counterion was driven by its ability to optimize critical pharmaceutical properties:

  • Crystallinity Enhancement: Besylate facilitates the formation of stable, non-hygroscopic crystals, simplifying bulk handling and formulation [4].
  • Processability: Unlike the hydrogensulfate salt, besylate exhibits lower solvent affinity, reducing risks of solvate formation during manufacturing [10].
  • Stability Profile: The aromatic sulfonate imparts superior resistance to hydrolytic degradation compared to aliphatic counterions like mesylate [4] [8].
  • Toxicological Suitability: Benzenesulfonic acid is a GRAS-listed pharmaceutic aid with established safety in multiple drug formulations [1].

Physicochemical Properties: Solubility, Stability, and Bioavailability

Clopidogrel besylate belongs to BCS Class II, characterized by low solubility (intrinsic solubility ≈ 0.0118 mg/mL) and high permeability [1] [2]. Its physicochemical behavior is governed by pH-dependent ionization:

  • Ionization Profile: The pyridinic nitrogen (pKa 4.56 ± 0.20) protonates in acidic environments, enhancing solubility but increasing degradation risk. Above pH 6.0, deprotonation reduces solubility, limiting intestinal absorption [2].
  • Solubility Challenges: Precipitation occurs at intestinal pH (6.5–7.4), contributing to its low oral bioavailability (<50%) [2] [5].

Table 2: Solubility Enhancement Strategies for Clopidogrel Besylate

StrategyFormulation ApproachOutcome
Cyclodextrin ComplexationHP-β-CD + Tween 80 mixed inclusion complexSolubility increased 18-fold at pH 6.8 [2]
Solid DispersionHPMC/Cremophor RH60 matrixBioavailability ↑ 1.8x vs. API [5]
Solid SMEDDSPeceol/Cremophor RH60/Transcutol HP on SiO₂Dissolution rate ↑ 3.2x [5]
Polymer StabilizationCopovidone SD (1:5 ratio)Maintained >90% dissolution after 12 months [8]

Stability Considerations:

  • Hydrolytic Degradation: Ester hydrolysis generates inactive carboxylic acid derivatives, accelerated by moisture and heat [8].
  • Polymorphic Transitions: Unlike bisulfate (Forms I/II), besylate demonstrates monomorphic behavior, eliminating stability issues from crystal form changes [4] [10].
  • Long-Term Stability: Solid dispersions with copovidone retain >95% potency after 12 months at 25°C/60% RH, outperforming macrogol-based systems [8].

Bioavailability Factors:

  • P-gp Efflux: Intestinal P-glycoprotein actively exports absorbed clopidogrel, further limiting systemic exposure [2].
  • Salt-Specific Absorption: Besylate’s lower solubility than bisulfate delays Tₘₐₓ but achieves equivalent AUC when dosed equimolarly [6] [7].

Comparative Salt Formulations: Besylate vs. Bisulfate/Hydrogensulfate

Clopidogrel besylate (CB) and clopidogrel hydrogensulfate (CHS) exhibit distinct material science profiles despite therapeutic equivalence:

Table 3: Comparative Analysis of Clopidogrel Salts

ParameterClopidogrel BesylateClopidogrel Bisulfate
Solubility (pH 6.8)0.0118 mg/mL0.05 mg/mL [2]
HygroscopicityLowModerate (Form I) [10]
Crystal FormsMonomorphicPolymorphic (Forms I, II, IV) [10]
Manufacturing SolventsKetones, ethyl acetate [4]Isopropanol, butyl acetate [10]
Stability in SDsStable in copovidoneProne to recrystallization [8]

Pharmacological Equivalence:

  • PK/PD Studies: Cross-over trials in healthy subjects confirm bioequivalence between CB and CHS. Geometric mean ratios (90% CI) for AUC and Cₘₐₓ fall within 0.95–1.01 [6] [7].
  • Platelet Inhibition: Whole-blood aggregometry demonstrates overlapping antiplatelet effects (mean inhibition: CB 58.8% vs. CHS 61.7%; p=NS) with equivalent AUEC values [3] [9].

Critical Variability Considerations:

  • Interindividual Response: 14–20% of patients exhibit differential platelet inhibition when switching salts due to:
  • CYP2C19 pharmacogenetics affecting active metabolite generation
  • Enterohepatic recirculation variations impacting exposure [3] [9]
  • Intraindividual Fluctuations: Flow cytometry reveals significant within-subject P-selectin expression differences when alternating salts, necessitating therapeutic monitoring [3].

Synthesis Pathways and Industrial Manufacturing Processes

The industrial synthesis of clopidogrel besylate involves stereoselective salt formation and crystallization control:

Key Synthetic Route:

  • Chiral Resolution: Racemic clopidogrel base undergoes diastereomeric salt formation with (-)-camphor-10-sulfonic acid in acetone, yielding >99.5% ee (S)-isomer [10].
  • Salt Formation: The free base is dissolved in methyl isopropyl ketone (MIPK) or ethyl acetate at 45–50°C, treated with benzenesulfonic acid, and cooled to 20–25°C [4].
  • Crystallization: Form I crystals nucleate spontaneously within 8–10 hours, achieving >99.9% purity and residual solvents <500 ppm [4] [10].

Table 4: Industrial Crystallization Conditions for Polymorph Control

Solvent SystemTemperatureResulting FormYield
Methyl isopropyl ketone20–25°CForm I87%
Ethyl acetate18–30°CForm I92%
Ethyl acetate45–50°CForm II85%
IsopropanolReflux to 0°CIsopropanol solvate78%

Process Optimization Challenges:

  • Solvent Selection: Ketones (MIPK, diethyl ketone) minimize Form II contamination but require stringent drying controls. Ethyl acetate enables polymorph flexibility but necessitates temperature precision [4] [10].
  • Kinetic vs. Thermodynamic Control: Form I is kinetically favored below 30°C but converts to thermodynamically stable Form II above 45°C, requiring strict cooling protocols [10].
  • Impurity Profiling: Residual thienyl intermediates demand activated carbon treatment during crystallization to meet ICH Q3A limits [4].

Environmental Impact:

  • Solvent Recovery: Closed-loop distillation reclaims >95% ethyl acetate, reducing E-factor to 18 kg waste/kg API [4].
  • Alternative Pathways: Patent EP2865681A2 describes direct besylation using aqueous ethanol, eliminating chlorinated solvents but lowering yield to 76% [4].

Properties

CAS Number

744256-69-7

Product Name

Clopidogrel besylate

IUPAC Name

benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C22H22ClNO5S2

Molecular Weight

480 g/mol

InChI

InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9)/t15-;/m0./s1

InChI Key

CUZIJKLLBDXNFV-RSAXXLAASA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.